2-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide 2-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
Brand Name: Vulcanchem
CAS No.: 500201-68-3
VCID: VC0467506
InChI: InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25)
SMILES: CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H16Cl2N2O2S
Molecular Weight: 395.3g/mol

2-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide

CAS No.: 500201-68-3

Main Products

VCID: VC0467506

Molecular Formula: C18H16Cl2N2O2S

Molecular Weight: 395.3g/mol

2-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide - 500201-68-3

CAS No. 500201-68-3
Product Name 2-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
Molecular Formula C18H16Cl2N2O2S
Molecular Weight 395.3g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-(2,3-dihydroindole-1-carbothioyl)propanamide
Standard InChI InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25)
Standard InChIKey DJKYPVJRDDEMNQ-UHFFFAOYSA-N
SMILES CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl
PubChem Compound 5164064
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator